molecular formula C6H6Cl2N2O B3230614 1-(2,4-Dichloropyrimidin-5-YL)ethanol CAS No. 130825-17-1

1-(2,4-Dichloropyrimidin-5-YL)ethanol

Cat. No. B3230614
M. Wt: 193.03 g/mol
InChI Key: VVFDBFWZTBJSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,4-Dichloropyrimidin-5-YL)ethanol” is a chemical compound with the molecular formula C6H6Cl2N2O . It is primarily used as an intermediate in the manufacturing of pharmaceuticals and agrochemicals . It is an important building block in the synthesis of various pyrimidine derivatives, which have diverse biological activities .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichloropyrimidin-5-YL)ethanol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd and 4th positions with chlorine atoms . The 5th position of the pyrimidine ring is linked to an ethanol group .


Physical And Chemical Properties Analysis

“1-(2,4-Dichloropyrimidin-5-YL)ethanol” has a molecular weight of 191.02 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 ketone (aromatic), and 1 Pyrimidine .

Safety And Hazards

The safety information for “1-(2,4-Dichloropyrimidin-5-YL)ethanol” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,4-dichloropyrimidin-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFDBFWZTBJSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(N=C1Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloropyrimidin-5-YL)ethanol

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-dichloro-pyrimidine-5-carbaldehyde (Example 17, 1.01 g, 5.7 mmol) in THF (10 mL), methyl magnesium bromide (Aldrich, 3 M in ether, 6.27 mmol, 2.1 mL) was added slowly at −78° C. The mixture was stirred for an additional 2 hours at −78° C. and the reaction was quenched with 1N HCl (10 mL). The resulting mixture was extracted with EtOAc and the extract was dried with sodium sulfate. Removal of solvent gave a brown solid. 1.07 g, 97%. MS (M+H)+, 193.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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